

Technical Guide: Tflir-NH2 EC50 for PAR1 Activation

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Compound of Interest

Compound Name: Tflir-NH2

Cat. No.: B1354022

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This technical guide provides an in-depth overview of the effective concentration 50 (EC50) of the peptide **Tflir-NH2** for the activation of Protease-Activated Receptor 1 (PAR1). It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The half-maximal effective concentration (EC50) of **Tflir-NH2** for inducing PAR1 activation has been determined to be 1.9 μ M.^{[1][2][3]} This value represents the concentration of the agonist that is required to elicit 50% of the maximum response in the experimental system used.

Agonist	Receptor	EC50	Cell Type/System	Assay	Reference
Tflir-NH2	PAR1	1.9 μ M	Cultured rat dorsal root ganglia neurons	Calcium mobilization ([Ca2+]i)	de Garavilla L, et al. (2001)

Experimental Protocols

The determination of the EC50 value for **Tfllr-NH2** on PAR1 activation was primarily achieved through a calcium mobilization assay.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to PAR1 activation by **Tfllr-NH2**.

Materials:

- Cultured primary spinal afferent neurons from rat dorsal root ganglia
- **Tfllr-NH2** peptide
- Fura-2 AM (calcium indicator dye)
- Thrombin (as a positive control)
- FSLLR-NH2 (scrambled peptide control)
- Physiological saline solution

Procedure:

- Cell Preparation: Isolate and culture dorsal root ganglia neurons from rats.
- Dye Loading: Load the cultured neurons with the fluorescent calcium indicator Fura-2 AM. This dye will fluoresce upon binding to free intracellular calcium.
- Baseline Measurement: Measure the basal intracellular calcium concentration ($[Ca^{2+}]_i$) in the loaded neurons. The basal $[Ca^{2+}]_i$ was reported to be 164.6 ± 14.3 nM.[\[2\]](#)
- Agonist Stimulation: Apply varying concentrations of the PAR1 agonist, **Tfllr-NH2**, to the cultured neurons.
- Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration. The maximal increase in $[Ca^{2+}]_i$ in response to 10 μ M TF-NH2 was 196.5 ± 20.4 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)

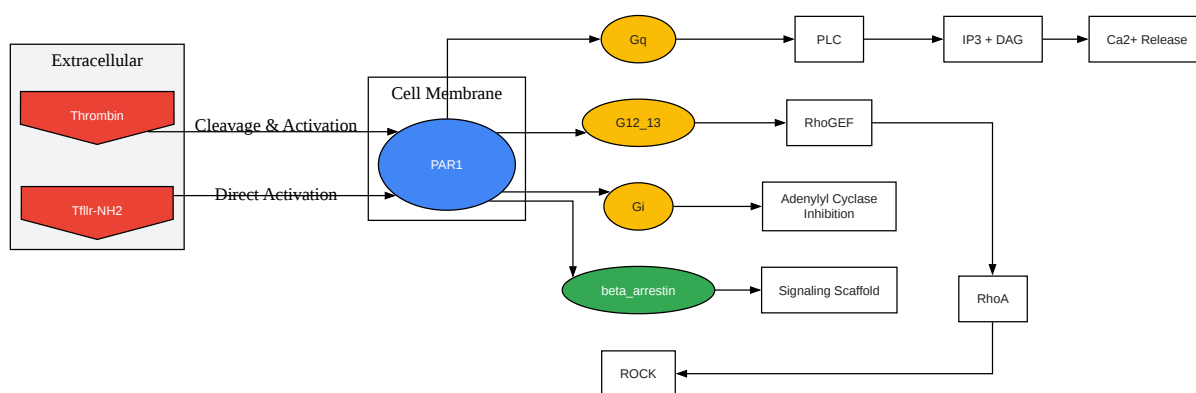
- Data Analysis: Plot the concentration-response curve of **Tfllr-NH2** against the measured increase in $[Ca^{2+}]_i$. The EC50 value is then calculated from this curve, representing the concentration of **Tfllr-NH2** that produces 50% of the maximal calcium response.[2]

Signaling Pathways and Experimental Workflow

PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5] The canonical activation of PAR1 occurs via proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor itself.[4][5][6] Synthetic peptides like **Tfllr-NH2** mimic this tethered ligand to activate the receptor directly.[6][7]

Upon activation, PAR1 can couple to several G-protein subtypes, including $G_{\alpha q}$, $G_{\alpha 12/13}$, and $G_{\alpha i}$, as well as interact with β -arrestins.[4][8] These interactions trigger downstream signaling cascades that lead to various cellular responses.

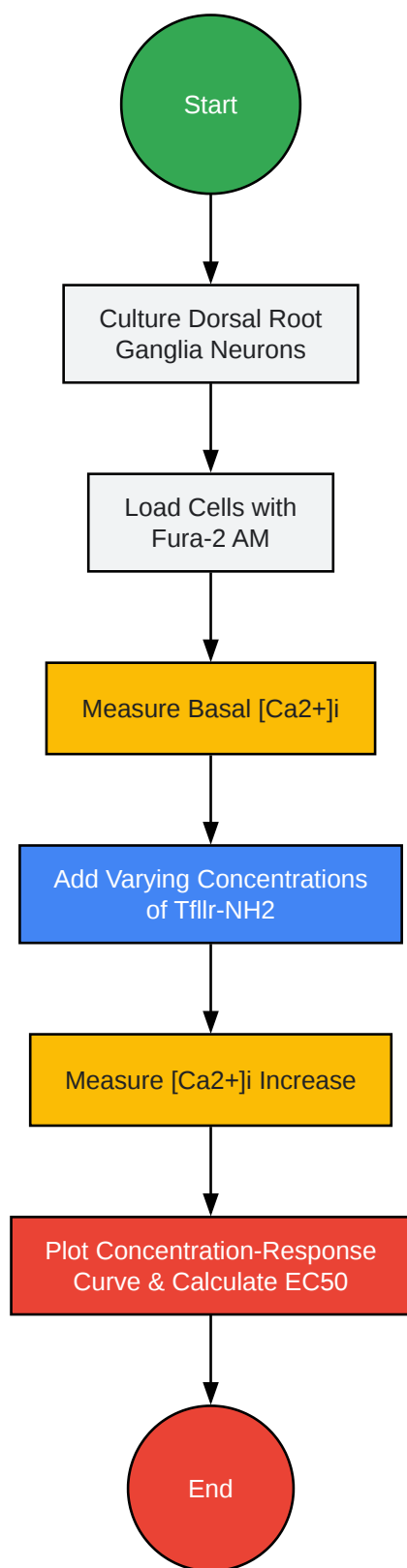


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Caption: PAR1 Signaling Pathway.

Experimental Workflow for EC50 Determination

The workflow for determining the EC50 of **Tfllr-NH2** for PAR1 activation involves a series of sequential steps from cell preparation to data analysis.



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Caption: EC50 Determination Workflow.

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